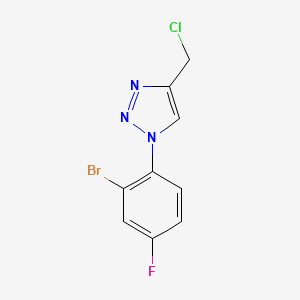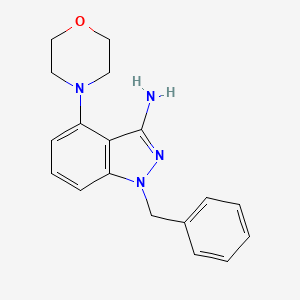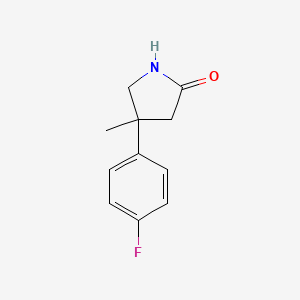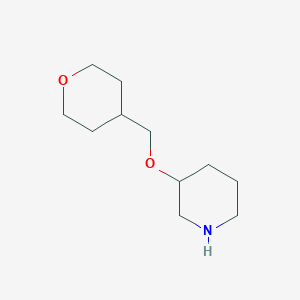
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
概要
説明
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of Substituents: The bromine, fluorine, and chlorine substituents are introduced through halogenation reactions. For example, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas (F2) or other fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, and chlorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduction products.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium (Pd) or copper (Cu).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Catalysts such as palladium (Pd) complexes and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, materials, and coatings.
作用機序
The mechanism of action of 1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen substituents can enhance its binding affinity and specificity for these targets, leading to various biological effects. The triazole ring itself can also participate in hydrogen bonding and π-π interactions, further influencing its activity.
類似化合物との比較
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(2-chlorophenyl)-4-(methyl)-1H-1,2,3-triazole: This compound lacks the bromine and fluorine substituents, which may result in different chemical and biological properties.
1-(2-bromo-4-fluorophenyl)-4-(methyl)-1H-1,2,3-triazole: This compound has a methyl group instead of a chloromethyl group, which can affect its reactivity and interactions with molecular targets.
This compound: The presence of different halogen substituents can influence the compound’s stability, solubility, and overall activity.
The unique combination of bromine, fluorine, and chlorine substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c10-8-3-6(12)1-2-9(8)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSUXOPGKGUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)

![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)
![N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467313.png)
![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)
![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)
![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
